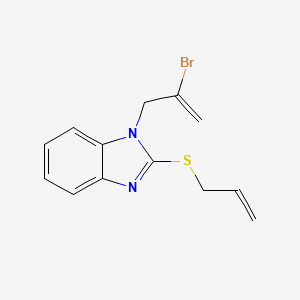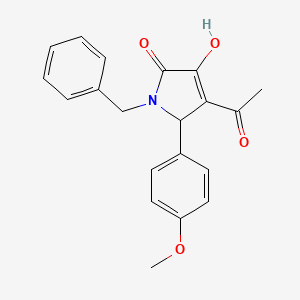
4-(2-fluorophenoxy)-1-butanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-fluorophenoxy)-1-butanethiol, also known as FTY720, is a synthetic compound that has been extensively studied for its potential use in treating various diseases, including multiple sclerosis, cancer, and transplant rejection.
科学研究应用
4-(2-fluorophenoxy)-1-butanethiol has been extensively studied for its potential use in treating various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 4-(2-fluorophenoxy)-1-butanethiol has been shown to reduce the frequency and severity of relapses and delay disease progression. In cancer, 4-(2-fluorophenoxy)-1-butanethiol has been shown to inhibit tumor growth and metastasis. In transplant rejection, 4-(2-fluorophenoxy)-1-butanethiol has been shown to prevent graft rejection by suppressing the immune response.
作用机制
4-(2-fluorophenoxy)-1-butanethiol exerts its effects through its phosphorylated form, 4-(2-fluorophenoxy)-1-butanethiol-phosphate (FTY-P). FTY-P binds to sphingosine 1-phosphate (S1P) receptors, which are expressed on various cell types, including lymphocytes, endothelial cells, and smooth muscle cells. This binding results in the internalization and degradation of the S1P receptor, leading to the sequestration of lymphocytes in lymphoid tissues and preventing their migration to peripheral tissues. This results in the suppression of the immune response and the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
4-(2-fluorophenoxy)-1-butanethiol has been shown to have various biochemical and physiological effects, including the suppression of lymphocyte migration, the inhibition of pro-inflammatory cytokine production, and the promotion of apoptosis in cancer cells. 4-(2-fluorophenoxy)-1-butanethiol has also been shown to have neuroprotective effects in multiple sclerosis by promoting the survival of oligodendrocytes, the cells responsible for producing myelin in the central nervous system.
实验室实验的优点和局限性
One of the advantages of using 4-(2-fluorophenoxy)-1-butanethiol in lab experiments is its well-established mechanism of action and its ability to selectively target S1P receptors. This allows for precise control over the immune response and the inhibition of tumor growth and metastasis. However, one limitation of using 4-(2-fluorophenoxy)-1-butanethiol in lab experiments is its potential toxicity, particularly at high doses.
未来方向
There are several future directions for the study of 4-(2-fluorophenoxy)-1-butanethiol, including the development of more potent and selective S1P receptor modulators, the investigation of 4-(2-fluorophenoxy)-1-butanethiol's potential use in other autoimmune diseases, and the exploration of 4-(2-fluorophenoxy)-1-butanethiol's potential use in combination with other cancer therapies. Additionally, there is a need for further research on the long-term safety and efficacy of 4-(2-fluorophenoxy)-1-butanethiol in humans.
合成方法
4-(2-fluorophenoxy)-1-butanethiol is synthesized through a series of chemical reactions starting with the reaction between 2-fluorophenol and 1-bromo-4-chlorobutane to form 4-(2-fluorophenoxy)-1-butanol. This intermediate is then converted to 4-(2-fluorophenoxy)-1-butanethiol through a thiolation reaction using sodium hydrosulfide.
属性
IUPAC Name |
4-(2-fluorophenoxy)butane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c11-9-5-1-2-6-10(9)12-7-3-4-8-13/h1-2,5-6,13H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEHZMHMXYBAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCS)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenoxy)butane-1-thiol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5203532.png)
![N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5203540.png)
![1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5203541.png)
![2-methyl-N-(4-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5203549.png)

![1-[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B5203560.png)

![11-butoxy-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5203587.png)
![N~1~-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5203596.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5203602.png)
![1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5203613.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5203622.png)
![4-(2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5203627.png)
![N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5203638.png)